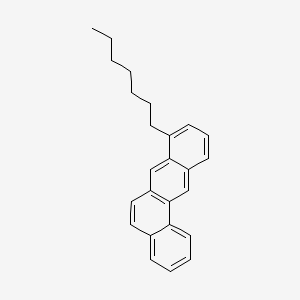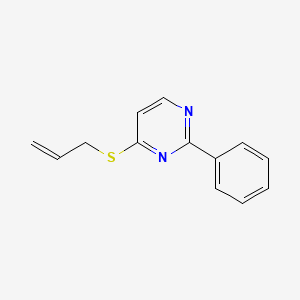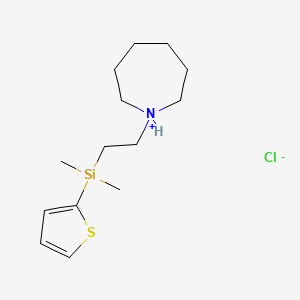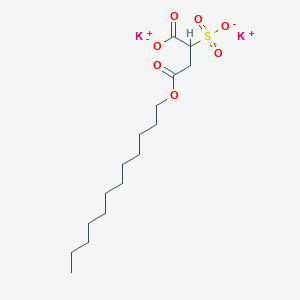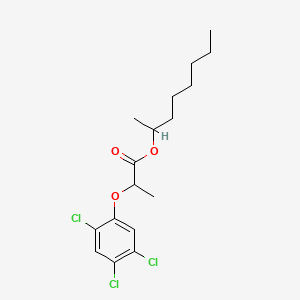
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C16H23Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 1-methylheptanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Scientific Research Applications
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate involves the disruption of plant growth processes. It mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth, ultimately causing the death of the target weeds. The compound binds to specific auxin receptors in the plant cells, triggering a cascade of molecular events that interfere with normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Methyl 2-(2,4,5-trichlorophenoxy)propionate: A closely related ester with similar chemical properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A compound with similar herbicidal activity but different chemical structure.
Uniqueness
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain (1-methylheptyl) provides enhanced lipophilicity, making it more effective in penetrating plant tissues compared to shorter-chain analogs .
Properties
CAS No. |
53404-14-1 |
|---|---|
Molecular Formula |
C17H23Cl3O3 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
octan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C17H23Cl3O3/c1-4-5-6-7-8-11(2)22-17(21)12(3)23-16-10-14(19)13(18)9-15(16)20/h9-12H,4-8H2,1-3H3 |
InChI Key |
NBWODOKZOKFQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


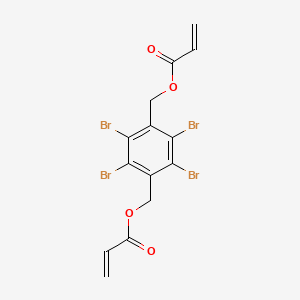
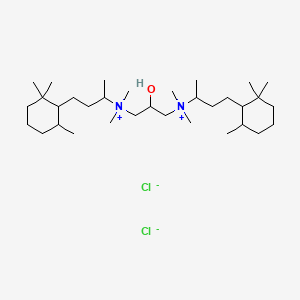
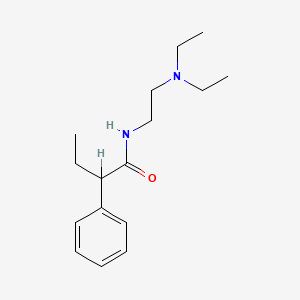
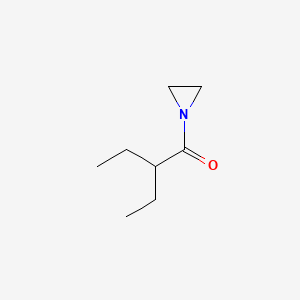
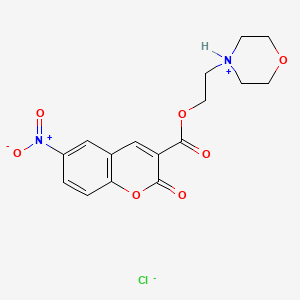
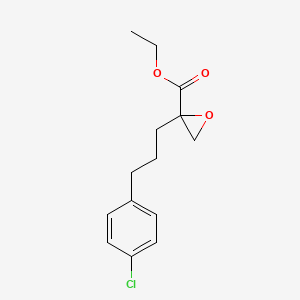
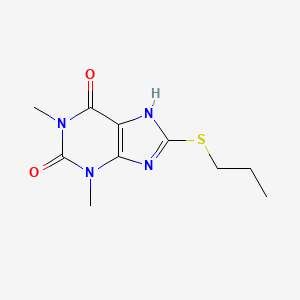
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
